3-(4-nitrophenyl)-5,6-diphenyl-1,2,4-triazine
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Overview
Description
3-(4-Nitrophenyl)-5,6-diphenyl-1,2,4-triazine is a heterocyclic aromatic compound that belongs to the triazine family This compound is characterized by its three nitrogen atoms in a six-membered ring structure, which is substituted with a 4-nitrophenyl group and two phenyl groups
Preparation Methods
The synthesis of 3-(4-nitrophenyl)-5,6-diphenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-nitrobenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(4-Nitrophenyl)-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Nitrophenyl)-5,6-diphenyl-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-5,6-diphenyl-1,2,4-triazine involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(4-nitrophenyl)-5,6-diphenyl-1,2,4-triazine include other triazine derivatives such as:
- 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine
- 3,5-Diphenyl-1,2,4-triazine
- 4,6-Diphenyl-1,3,5-triazine
Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group enhances its reactivity and potential for redox reactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4-nitrophenyl)-5,6-diphenyl-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2/c26-25(27)18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-24-21)16-9-5-2-6-10-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGDWNPUZMMPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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